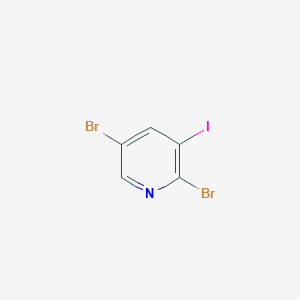

2,5-Dibromo-3-iodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJCZPFLGOJQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856960 | |

| Record name | 2,5-Dibromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214383-63-7 | |

| Record name | 2,5-Dibromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Studies of 2,5 Dibromo 3 Iodopyridine

Cross-Coupling Reactions

The presence of three halogen substituents (two bromine atoms and one iodine atom) on the pyridine (B92270) ring makes 2,5-Dibromo-3-iodopyridine a versatile substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecules by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, particularly in the synthesis of biaryl compounds. mdpi.com The reaction of this compound with organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base, allows for the selective substitution of the halogen atoms.

In polyhalogenated pyridines, the regioselectivity of the Suzuki-Miyaura coupling is a critical aspect, determining which halogen atom is replaced. The reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. This inherent reactivity difference is often the primary factor directing the site of the initial cross-coupling reaction. For this compound, the significantly weaker carbon-iodine bond at the C-3 position makes it the most reactive site for oxidative addition to the palladium catalyst. rsc.org Consequently, the initial Suzuki-Miyaura coupling reaction is expected to occur selectively at the C-3 position.

Studies on related polyhalogenated pyridines support this principle. For instance, 2-bromo-3-iodopyridine (B1280457) undergoes Suzuki-Miyaura coupling at the C-3 position, and 2-bromo-5-iodopyridine (B107189) experiences amination at the C-5 position, highlighting the preferential reactivity of the C-I bond. rsc.orgrsc.org This predictable regioselectivity allows for a stepwise functionalization of the pyridine ring, where the iodo group is first replaced, followed by subsequent couplings at the bromo-substituted positions under potentially more forcing conditions.

The choice of the catalytic system, comprising the palladium source and the ligand, plays a crucial role in the efficiency and, in some cases, the selectivity of the Suzuki-Miyaura coupling. Different palladium catalysts and ligands can exhibit varying levels of activity and may influence the reaction outcome.

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.net The choice of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands like XPhos, can significantly impact the catalytic cycle's efficiency. For instance, in the coupling of 2,4-dibromopyridine, the ratio of Pd(OAc)₂ to PPh₃ was found to influence site-selectivity. acs.org While the intrinsic reactivity of the C-I bond in this compound strongly favors initial coupling at C-3, the catalytic system's efficiency can be optimized to ensure high yields and prevent side reactions.

The following table summarizes representative catalytic systems used in Suzuki-Miyaura couplings of related polyhalogenated pyridines, which can be extrapolated to this compound.

| Catalyst System | Substrate Example | Outcome |

| Pd(PPh₃)₄ / Na₂CO₃ | 3,5-dichloropyridazine | C-3 substitution rsc.org |

| PdCl₂(dppf) / K₂CO₃ | 2-Bromo-3-iodopyridine | C-3 coupling rsc.org |

| Pd(OAc)₂ / PPh₃ | Dibromothiophenes | Diarylthiophenes researchgate.net |

| Pd₂(dba)₃ / X-Phos | 2-pyridyl zinc halides and bromopyridines | 2,2'-bipyridine derivatives researchgate.net |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura coupling, this compound is a suitable substrate for other important C-C bond-forming reactions, including Stille, Sonogashira, and Negishi couplings. These reactions offer alternative methods for introducing various carbon-based functionalities onto the pyridine core, each with its own set of advantages and substrate scope.

Stille Coupling: This reaction involves the coupling of an organostannane (organotin compound) with an organic halide. The Stille reaction is known for its tolerance of a wide range of functional groups. For this compound, selective coupling at the C-3 position would be expected first. In the synthesis of amythiamicin C and D, a Stille cross-coupling was employed for macrolactam ring closure at the C-2 position of a pyridine core that was initially introduced as a 2,6-dibromo-3-iodopyridine (B1455157) derivative. nih.gov

Sonogashira Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net Given the high reactivity of the C-I bond, this compound would readily undergo Sonogashira coupling at the C-3 position to introduce an alkynyl substituent. rsc.orgscirp.org This methodology has been applied to various polyhalogenated pyridines, demonstrating its utility in synthesizing alkynyl-substituted heterocycles. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. wikipedia.org This reaction is notable for its high reactivity and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org In a synthetic route towards amythiamicin C and D, the central 2,3,6-trisubstituted pyridine ring was introduced as a 2,6-dibromo-3-iodopyridine derivative, which was selectively metalated at the 3-position and coupled via a Negishi reaction. nih.gov This was followed by a subsequent Negishi coupling at the C-6 position. nih.gov Similarly, Negishi couplings have been used to synthesize bipyridine derivatives from 2,5-dibromopyridine (B19318). researchgate.net

The table below summarizes these coupling reactions with relevant examples.

| Coupling Reaction | Organometallic Reagent | Catalyst System Example | Expected Initial Reaction Site on this compound |

| Stille | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ | C-3 |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | C-3 |

| Negishi | Organozinc (R-ZnX) | Pd(dba)₂, XPhos | C-3 |

C-N Bond Formation Reactions

The formation of carbon-nitrogen (C-N) bonds is crucial in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for this purpose. However, copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also effective, particularly for the amination of aryl halides.

For this compound, the selective formation of a C-N bond can be achieved. Studies on the closely related 2-bromo-5-iodopyridine have shown that copper-catalyzed amination with various amines, heterocycles, and amides occurs selectively at the C-5 position, where the iodine is located. rsc.orgrsc.org This high chemoselectivity is attributed to the greater reactivity of the C-I bond compared to the C-Br bond under these reaction conditions. rsc.orgrsc.org It is therefore highly probable that this compound would undergo selective amination at the C-3 position under similar copper-catalyzed conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for functionalizing aromatic rings. In this mechanism, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and is activated by electron-withdrawing groups. pressbooks.pub The pyridine ring itself is inherently electron-deficient compared to benzene (B151609), which facilitates nucleophilic attack.

The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen and the presence of other substituents. In general, positions C-2 and C-4 (and C-6) are more activated towards nucleophilic attack than C-3 and C-5 due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate (Meisenheimer complex).

For this compound, the situation is complex. While the pyridine nitrogen activates the C-2 and C-6 positions, the halogens themselves are electron-withdrawing and can influence the reactivity of the ring. However, direct SNAr on an unactivated halopyridine (without strong electron-withdrawing groups like -NO₂) typically requires harsh conditions. pressbooks.pub The electron-withdrawing nature of the three halogen atoms on this compound may enhance its reactivity towards strong nucleophiles in SNAr reactions, likely favoring substitution at the C-2 position. However, cross-coupling reactions are generally the preferred method for the functionalization of such polyhalogenated pyridines due to their higher selectivity and milder reaction conditions.

Halogen-Lithium Exchange and Related Organometallic Reactions

Halogen-lithium exchange is a powerful tool for the regioselective functionalization of polyhalogenated pyridines. This reaction allows for the formation of lithiated intermediates that can be trapped with various electrophiles.

The regioselectivity of the halogen-lithium exchange is influenced by factors such as the solvent, temperature, and the specific organolithium reagent used. researchgate.net In the case of 2,5-dibromopyridine, selective monolithiation can be achieved at either the C2 or C5 position by carefully controlling the reaction conditions. researchgate.netresearchgate.net Coordinating solvents like THF and higher concentrations tend to favor lithiation at the C5 position, while non-coordinating solvents like toluene (B28343) and lower concentrations favor the C2 position. researchgate.net

For this compound, the greater reactivity of the C-I bond compared to the C-Br bond suggests that iodine-lithium exchange would be the preferred initial step. This would generate a 3-lithiated pyridine intermediate, which can then be further functionalized. Subsequent bromine-lithium exchange could then be performed at either the C2 or C5 position.

The resulting organometallic intermediates can participate in a variety of coupling reactions, such as Suzuki, Stille, and Negishi reactions, to form carbon-carbon bonds. researchgate.net For instance, 5-bromo-2-iodopyridine (B1269129) can be converted to 5-bromo-2-pyridylzinc iodide, which then undergoes coupling reactions. researchgate.net

Table 1: Regioselectivity of Halogen-Lithium Exchange in 2,5-Dibromopyridine

| Reagent | Solvent | Temperature (°C) | Major Product | Reference |

| n-BuLi | Toluene | -78 | 2-lithio-5-bromopyridine | researchgate.net |

| n-BuLi | THF | -78 | 5-lithio-2-bromopyridine | researchgate.net |

| TMSCH₂Li-LiDMAE | Toluene | 0 | 2-lithio-5-bromopyridine | researchgate.net |

Radical Reactions and Cascade Cyclizations

Radical reactions offer an alternative pathway for the functionalization of halogenated pyridines. Pyridyl radicals can be generated from the corresponding halides and can participate in various transformations.

Photocatalytic methods have been developed for the hydroarylation of olefins with pyridyl radicals. nih.gov In the case of 3,4-dibromopyridine, chemoselective reaction occurs at the more electron-poor 4-position. nih.gov This suggests that for this compound, radical reactions might exhibit selectivity based on the electronic nature of the different C-X bonds.

Cascade reactions involving radical intermediates can lead to the formation of complex heterocyclic structures. aablocks.com For instance, radical cascade reactions have been employed in the synthesis of indole (B1671886) alkaloids. aablocks.com While specific examples involving this compound are not prevalent in the searched literature, the principles of radical cascade cyclizations could be applied to this substrate to generate novel fused pyridine systems. beilstein-journals.orgnih.gov

Derivatization at Specific Positions of the Pyridine Ring

The differential reactivity of the three halogen atoms in this compound allows for stepwise and regioselective derivatization.

Functionalization at the C3-position: The C-I bond is the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions and is also susceptible to iodine-lithium exchange. This allows for selective modification at the C3 position while leaving the two bromine atoms intact for subsequent transformations. For example, Suzuki-Miyaura coupling of 5-bromo-3-iodopyridin-2(1H)-one occurs selectively at the C3 position due to the lower bond dissociation energy of the C-I bond.

Functionalization at the C2 and C5-positions: Following functionalization at the C3 position, the bromine atoms at C2 and C5 can be selectively targeted. As discussed, halogen-lithium exchange can be directed to either the C2 or C5 position by tuning the reaction conditions. researchgate.netresearchgate.net SNAr reactions will also preferentially occur at these positions. Cross-coupling reactions can also be employed, with the C2 position generally being more reactive than the C5 position in many catalytic systems.

This stepwise approach enables the synthesis of a wide variety of tri-substituted pyridines with different functional groups at each of the original halogenated positions.

Applications of 2,5 Dibromo 3 Iodopyridine in Advanced Chemical Synthesis

Medicinal Chemistry and Pharmaceutical Applications

The structural motif of a substituted pyridine (B92270) is a common feature in a vast array of pharmaceutical agents. The specific halogenation pattern of 2,5-Dibromo-3-iodopyridine provides medicinal chemists with a powerful tool for the construction of complex molecular architectures with potential therapeutic activities.

Role as an Intermediate in Drug Discovery and Development

This compound and its derivatives are recognized as crucial intermediates in the synthesis of new pharmaceutical compounds. researchgate.netijssst.info The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for regioselective modifications, a key advantage in the multi-step synthesis of drug candidates. A closely related compound, 2-amino-5-bromo-3-iodopyridine (B1270907), is also a significant intermediate in the pharmaceutical industry. researchgate.netijssst.info The synthesis of such intermediates is a critical step in the development of new therapeutics. For instance, a method for the preparation of 2-amino-5-bromo-3-iodopyridine from 2-aminopyridine (B139424) has been developed, involving bromination with N-bromosuccinimide (NBS) and subsequent iodination. ijssst.info

Synthesis of Tyrosine Kinase Inhibitors and Anti-Cancer Agents

A significant application of this compound derivatives is in the synthesis of tyrosine kinase inhibitors, a class of targeted anti-cancer drugs. ijssst.info 2-Amino-5-bromo-3-iodopyridine plays an indispensable role in the creation of these inhibitors, which are widely used in chemotherapy. ijssst.info The general class of nitrogen-containing heterocycles, including pyridine derivatives, is prominent in the development of anticancer agents.

Furthermore, derivatives of this compound are utilized in the synthesis of other types of anti-cancer agents. For example, it is a key starting material for the synthesis of novel methoxypyridine-derived gamma-secretase modulators, which are being investigated for the treatment of Alzheimer's disease. nih.gov

Development of Agents Targeting Neurological Disorders

While direct synthesis of neurological agents from this compound is not extensively documented, the broader class of substituted pyridines is of significant interest in this area. For instance, methoxypyridine-derived compounds have been developed as gamma-secretase modulators for Alzheimer's disease. nih.gov The synthesis of these complex molecules often relies on the versatile reactivity of halogenated pyridine intermediates. The development of neuroprotective chemicals often incorporates substituted pyridine rings within their structure, highlighting the importance of these building blocks in the search for treatments for neurodegenerative diseases.

Agrochemical Development and Related Applications

The pyridine ring is a core component of many modern agrochemicals, including pesticides and herbicides. 2,5-Dibromopyridine (B19318), a closely related compound, is an important intermediate in the production of agrochemicals. google.comgoogle.com The introduction of an iodine atom, as in this compound, provides an additional site for chemical modification, allowing for the synthesis of a diverse range of active ingredients. Patent literature discloses the use of dibromo-pyridine derivatives in the preparation of pesticides. epo.org The development of efficient synthetic routes to such halogenated pyridines is crucial for the agrochemical industry. google.comgoogle.com

Materials Science Applications

Precursor for Organic Electronic Materials and Optoelectronic Devices

Halogenated heterocyclic compounds are fundamental building blocks in the synthesis of organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs). The bromo and iodo groups on this compound are ideal handles for cross-coupling reactions, such as Suzuki and Stille couplings, which are instrumental in constructing the large, conjugated systems required for these applications. researchgate.netmdpi.comresearchgate.net

While direct examples of the use of this compound in OLEDs are not prevalent in the reviewed literature, the synthesis of similar materials from related dihalogenated pyridines and other heterocycles is well-established. mdpi.com For instance, 2,5-dibromopyridine has been used in the synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines, which are useful for preparing metal-complexing molecular rods. researchgate.net The synthesis of heteroaromatic small molecules and oligomers for light-emitting devices often involves the use of dibrominated precursors. dur.ac.uk The principles of these syntheses are directly applicable to this compound, positioning it as a valuable potential precursor for novel organic electronic and optoelectronic materials. bldpharm.comresearchgate.net

Synthesis of Ligands for Coordination Chemistry (e.g., Pincer Ligands)

The synthesis of pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion, often utilizes halogenated aromatic precursors. These precursors allow for the introduction of donor arms through cross-coupling reactions. Halogenated pyridines, in particular, serve as versatile platforms for creating a variety of pincer ligand frameworks, including those with NNN, PNP, and PCP coordination spheres. researchgate.nettuwien.at

For instance, research has shown that related compounds such as 2,6-dibromopyridine (B144722) and its derivatives are common starting materials for synthesizing (CNC) 'pincer' ligands containing N-heterocyclic carbene moieties. iucr.org In these syntheses, the bromine atoms are substituted to build the chelating arms of the ligand. Similarly, 2,6-diiodo-3,5-dimethylpyridine (B13979889) has been synthesized as a precursor for pincer ligands with blocking groups on the pyridine ring. iucr.org

However, specific documented examples of This compound being employed as a precursor for the synthesis of pincer ligands are not readily found in the surveyed scientific literature. The differential reactivity of the C-Br and C-I bonds could theoretically allow for sequential, site-selective functionalization to build unsymmetrical pincer ligands, but specific research findings to this effect are not available.

Catalysis: Use of this compound and its Derivatives as Catalytic Components or Precursors

Halogenated pyridines and their derivatives are pivotal in the field of catalysis, often serving as precursors to catalytically active species or as ligands that modify the properties of a metal center. The nature and position of the halogen substituents can significantly influence the electronic and steric properties of the resulting catalysts.

Derivatives of halogenated pyridines are used in a variety of catalytic reactions. For example, palladium complexes with ligands derived from bromopyridines have been studied in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. rsc.org The reactivity of the carbon-halogen bond is a key factor, with C-I bonds generally being more reactive than C-Br bonds in oxidative addition steps of catalytic cycles.

While there is extensive research on the catalytic applications of various bromo- and iodo-substituted pyridines, there is a notable lack of specific studies detailing the use of This compound or its direct derivatives as catalytic components or precursors. The potential for this molecule to act as a precursor in catalytic applications can be inferred from the reactivity of its functional groups, but direct experimental evidence and detailed research findings are not present in the available literature.

Spectroscopic and Structural Elucidation of 2,5 Dibromo 3 Iodopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For substituted pyridines like 2,5-Dibromo-3-iodopyridine, ¹H and ¹³C NMR provide direct information about the electronic environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the intricate substitution pattern.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons remaining on the pyridine (B92270) ring at positions 4 and 6. The chemical shifts and coupling constants of these protons are influenced by the electronegativity and position of the three halogen substituents.

Data from related dihalopyridines provides a useful comparison for predicting the chemical shifts.

Table 1: ¹H NMR Data for this compound Derivatives and Related Compounds

| Compound | H-Signal 1 (ppm) | H-Signal 2 (ppm) | Solvent | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromo-3-iodopyridine (B1270907) | 8.06 (d) | 7.96 (d) | CDCl₃ | ijssst.info |

| 2-Bromo-5-iodopyridine (B107189) | 8.40 (d) | 7.75 (dd) | Not Specified | chemicalbook.com |

| 2,5-Dibromopyridine (B19318) | 8.51 (d, H6) | 7.85 (dd, H4) | Not Specified | chemicalbook.com |

| 2,6-Dibromo-3,5-dimethylpyridine (B170518) | 7.20 (s, H4) | - | CDCl₃ | iucr.org |

Note: The table presents selected data for comparison. Assignments (e.g., H4, H6) are based on established pyridine chemistry and data from the sources.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum for this compound should display five distinct signals for the five carbon atoms of the pyridine ring. Carbons directly bonded to halogen atoms (C-2, C-3, and C-5) are expected to have their chemical shifts significantly influenced. Specifically, carbons attached to bromine and iodine show characteristic shifts. The carbon atom bonded to the iodine (C-3) is expected to be found at a relatively low field (high ppm value) due to the heavy atom effect, although it is often shielded compared to a bromine-substituted carbon.

Comparative data from related structures illustrates these trends.

Table 2: ¹³C NMR Data for Derivatives and Related Compounds

| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | 142.4 | 128.4 | 138.6 | 122.8 | 150.3 | CDCl₃ | rsc.org |

| 2,6-Dibromo-3,5-dimethylpyridine | 138.69 | 119.38 | 137.49 | 119.38 | 138.69 | CDCl₃ | iucr.org |

| **1-bromo-2-(3-bromo-phenylethynyl)-4,5-dimethoxy-benzene*** | 122.2 (C-Br) | - | - | - | - | CDCl₃ | acs.org |

Note: Data for a non-pyridine compound is included to show a typical C-Br chemical shift.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR spectra are powerful, two-dimensional (2D) techniques are often essential for the definitive structural assignment of complex substituted heterocycles.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show a cross-peak connecting the signals of H-4 and H-6, confirming their scalar coupling and spatial proximity over three bonds.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These ¹H-¹³C correlation experiments would directly link each proton signal to the carbon signal to which it is attached. For this compound, this would definitively assign the signals for C-4 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is particularly crucial for assigning the quaternary (non-protonated) carbons. It reveals correlations between protons and carbons over two or three bonds. For example, the H-4 proton would show correlations to the quaternary carbons C-2, C-3, and C-5, as well as the protonated C-6. Similarly, the H-6 proton would show correlations to C-2 and C-5, and the protonated C-4. These overlapping correlations provide a puzzle-like solution to the complete carbon skeleton assignment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Molecular Geometry and Conformation of Dibromo-iodopyridines

The crystal structure of a dibromo-iodopyridine derivative reveals key geometric parameters. As a direct crystal structure for this compound is not available in the cited literature, the structure of 2,6-dibromo-3,5-dimethylpyridine serves as an excellent proxy for understanding the geometry of a dibrominated pyridine ring. iucr.org

The crystal structure of 2,6-dibromo-3,5-dimethylpyridine shows that the molecule is essentially planar. iucr.org However, in the related 2,6-diiodo-3,5-dimethylpyridine (B13979889), steric repulsion between the larger iodine atoms and the adjacent methyl groups causes the pyridine ring to deform slightly into a saddle shape. iucr.org This suggests that the geometry of this compound would also be influenced by steric strain among the three bulky halogen substituents.

Table 3: Selected Crystallographic Data for 2,6-Dibromo-3,5-dimethylpyridine

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ | P 2₁ 2₁ 2₁ |

| C-Br Bond Length (Å) | C(1)-Br(1) = 1.888(4) | C(1A)-Br(1A) = 1.890(4) |

| C(5)-Br(2) = 1.894(4) | C(5A)-Br(2A) = 1.887(4) | |

| C-N Bond Length (Å) | C(1)-N(1) = 1.328(6) | C(1A)-N(1A) = 1.334(6) |

| C(6)-N(1) = 1.332(6) | C(6A)-N(1A) = 1.330(6) | |

| C-N-C Angle (°) | C(6)-N(1)-C(1) = 117.9(4) | C(6A)-N(1A)-C(1A) = 117.9(4) |

Source: Data extracted from the crystallographic information for compound (I) in iucr.org.

Analysis of Intermolecular Interactions: Halogen Bonding, Hydrogen Bonding, and π-Stacking

The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions.

Halogen Bonding: This is a highly significant directional interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). In crystals of this compound, several types of halogen bonds are possible, such as C−I···N, C−Br···N, or C−I···Br interactions between adjacent molecules. Studies on iodoalkynylpyridines and dihalopyridine-metal complexes confirm the prevalence and importance of these interactions in directing crystal architecture. acs.orgresearchgate.net For example, iodoalkynylpyridines can form self-complementary dimers through C–I···N halogen bonds. acs.org

Hydrogen Bonding: As this compound itself possesses no hydrogen bond donors (like O-H or N-H), classical hydrogen bonding is not a feature of its pure crystal structure. However, its derivatives, such as 2-Amino-5-bromo-3-iodopyridine, would feature N-H···N or N-H···halogen hydrogen bonds, which would significantly influence their crystal packing. ijssst.info

π-Stacking: Aromatic rings often engage in π-stacking interactions, where the electron-rich π-systems of adjacent rings overlap. In the crystal structure of 2,6-dibromo-3,5-dimethylpyridine, the dominant supramolecular interaction is face-to-face π-stacking, which organizes the molecules into columns. iucr.org Similar interactions would be expected to play a role in the crystal packing of this compound.

Crystal Packing Arrangements and Supramolecular Architectures

The crystal packing and resultant supramolecular architectures of halogenated pyridines are significantly influenced by non-covalent interactions, particularly halogen bonding. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, which plays a crucial role in crystal engineering. In molecules like this compound, the presence of multiple halogen atoms (bromine and iodine) with varying polarizabilities provides several potential sites for these interactions, leading to complex and predictable supramolecular assemblies.

While the specific crystal structure of this compound is not extensively detailed in the reviewed literature, the structural analysis of related dihalogenated pyridines provides significant insight into the potential packing motifs. For instance, the crystal structures of 2,6-dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine have been characterized, revealing how steric and electronic factors govern their solid-state arrangement. iucr.orgresearchgate.net In the case of 2,6-diiodo-3,5-dimethylpyridine, the molecule is non-planar, adopting a slight saddle shape, which is attributed to steric repulsion between the large iodine atoms and the adjacent methyl groups. iucr.org

These halogen atoms can form contacts with nitrogen atoms, other halogens, or π-systems, guiding the formation of one-, two-, or three-dimensional networks. publish.csiro.au Research on metal-organic-supramolecular networks has demonstrated that iodopyridine moieties can act as effective halogen bond donors, interacting with electron-rich atoms like oxygen to form extended structures. researchgate.net For example, 3-iodopyridine (B74083) has been shown to form supramolecular assemblies through N−H−N hydrogen bonds and I···O halogen bonds. researchgate.net The interplay between different types of intermolecular forces, including halogen bonding, hydrogen bonding, and π-π stacking, ultimately determines the final supramolecular architecture. frontiersin.org

The study of analogous compounds like 5-bromo-2,2'-bipyridine, which can be synthesized from 2,5-dibromopyridine, further underscores the utility of halogenated pyridines in constructing larger, functional molecular systems through coupling reactions. researchgate.net

Table 1: Crystal Data for an Exemplary Dihalogenated Pyridine Derivative This interactive table provides the crystallographic data for 2,6-dibromo-3,5-dimethylpyridine, C₇H₇Br₂N, which serves as an illustrative example for this class of compounds. iucr.org

| Parameter | Value |

| Compound Name | 2,6-Dibromo-3,5-dimethylpyridine |

| Formula | C₇H₇Br₂N |

| Molar Mass (Mr) | 264.96 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 10.5429 (3) |

| b (Å) | 12.4821 (4) |

| c (Å) | 12.6458 (3) |

| Volume (V, ų) | 1664.16 (8) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 120 (2) |

| Radiation Type | Mo Kα |

Note: Data is for 2,6-dibromo-3,5-dimethylpyridine, not this compound.

Mass Spectrometry (e.g., LCMS, ESI) for Compound Identification and Purity Assessment

Mass spectrometry is an indispensable analytical technique for the identification and purity assessment of synthetic intermediates like this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization (ESI) are particularly valuable.

LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry, allowing for the analysis of individual components within a reaction mixture. nih.govcam.ac.uk This is critical for monitoring the progress of a synthesis, identifying byproducts, and assessing the purity of the final product. chemrxiv.orgamazonaws.com For halogenated pyridines, LC-MS analysis can confirm the presence of the desired product and help in the characterization of related impurities. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and allows for the detection of the intact molecular ion. For this compound, ESI-MS would be expected to show a prominent signal corresponding to its protonated form [M+H]⁺. A key feature in the mass spectrum of bromine-containing compounds is the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. nih.gov The presence of two bromine atoms in this compound would result in a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1, providing a clear signature for its identification. nih.gov This isotopic pattern is a powerful tool in distinguishing brominated metabolites from a complex background in ESI-MS analyses. nih.gov

The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) further aids in confirming the elemental composition of the target molecule. The molecular weight of this compound (C₅H₂Br₂IN) is 362.79 g/mol , and this value serves as the primary reference point for its detection. fluorochem.co.uknih.gov

Table 2: Molecular Properties of this compound and Related Isomers This interactive table outlines the fundamental properties used for mass spectrometric identification.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1214383-63-7 | C₅H₂Br₂IN | 362.79 |

| 3,5-Dibromo-2-iodopyridine | 436799-34-7 | C₅H₂Br₂IN | 362.79 |

| 2,4-Dibromo-3-iodopyridine | 1353056-48-0 | C₅H₂Br₂IN | 362.79 |

| 5-Bromo-2-iodopyridine (B1269129) | 223463-13-6 | C₅H₃BrIN | 283.89 |

| 2,5-Dibromopyridine | 624-28-2 | C₅H₃Br₂N | 236.89 |

Computational Chemistry and Theoretical Investigations of 2,5 Dibromo 3 Iodopyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules. For halogenated pyridines, including derivatives similar to 2,5-Dibromo-3-iodopyridine, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p) or 6-31G*, are employed to optimize molecular geometries and calculate vibrational frequencies. ijcce.ac.irresearchgate.net These calculations provide insights into the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electronic properties calculated through DFT, such as orbital energies, help in understanding the reactivity of the molecule. For instance, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key indicator of chemical reactivity. ijcce.ac.ir A smaller energy gap generally implies higher reactivity.

Furthermore, DFT calculations are utilized to simulate spectroscopic data, such as FT-IR and FT-Raman spectra. researchgate.netnih.gov By comparing the computed spectra with experimental data, the accuracy of the theoretical model and the assignment of vibrational modes can be validated. nih.gov Time-dependent DFT (TD-DFT) can also be used to predict electronic absorption spectra (UV-Vis), providing further understanding of the electronic transitions within the molecule. ijcce.ac.ir

Table 1: Representative DFT Calculation Parameters for Halogenated Pyridines

| Parameter | Method/Basis Set | Application |

| Geometry Optimization | B3LYP/6-31G | Structure Optimization |

| Vibrational Frequencies | B3LYP/6-31G | IR and Raman Spectra Simulation |

| Electronic Properties | B3LYP/6-311++G(d,p) | HOMO-LUMO, MEP Analysis |

| UV-Vis Spectra | TD-DFT | Electronic Transition Prediction |

Computational Analysis of Reaction Pathways and Regioselectivity

Computational analysis, particularly using DFT, is instrumental in elucidating reaction pathways and predicting the regioselectivity of reactions involving polyhalogenated pyridines. The reactivity of different halogen atoms on the pyridine (B92270) ring can be assessed by calculating the bond dissociation energies (BDE) of the carbon-halogen bonds. In Suzuki-Miyaura coupling reactions, for instance, the position with the more reactive halide, often predicted based on BDE, is where oxidative addition of the palladium catalyst is most likely to occur. rsc.org For a molecule like this compound, the C-I bond is generally more susceptible to oxidative addition than the C-Br bonds.

Theoretical studies can also predict the site-selectivity of reactions by analyzing the activation energies of different possible reaction pathways. researchgate.net For example, in palladium-catalyzed reactions of dihalopyridines, DFT calculations can determine whether the reaction is more likely to occur at the C2 or C3 position by comparing the energy barriers for oxidative addition at each site. researchgate.net These calculations can take into account the influence of different phosphine (B1218219) ligands on the catalyst, which can alter the regioselectivity. rsc.org

The formation of aryne intermediates, such as 3,4-pyridyne from 3-bromopyridines, is another area where computational analysis provides crucial insights. amazonaws.com Theoretical models can help to understand the stability of these intermediates and the subsequent regioselectivity of nucleophilic attack.

Theoretical Studies on Halogen Bonding Interactions and Their Influence on Molecular and Crystal Structures

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region on another molecule. unimi.it The strength of this interaction generally follows the order I > Br > Cl > F. unimi.it Theoretical studies, often employing DFT, are crucial for characterizing and quantifying these interactions.

In the solid state, halogen bonds play a vital role in determining the crystal packing of molecules like this compound. Computational studies can predict the geometry and strength of these bonds. For instance, in complexes of 2,5-dihalopyridines with copper(I) halides, theoretical calculations can explain the nature of C-X···A-Cu (where X and A are halogens) halogen bonds that link the coordination polymers into 3-D supramolecular networks. nih.gov These studies have shown that the electron-withdrawing nature of a substituent at the C2-position can influence the strength of a halogen bond involving a halogen at the C5-position. nih.gov

DFT calculations can also reveal the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom along the extension of the R-X covalent bond, which is responsible for the electrophilic nature of the halogen in a halogen bond. nih.gov The magnitude of this positive potential correlates with the strength of the halogen bond.

Table 2: Comparison of Halogen Bond Characteristics

| Halogen | Polarizability | Electronegativity | Typical Halogen Bond Strength |

| Iodine (I) | High | Low | Strongest |

| Bromine (Br) | Medium | Medium | Intermediate |

| Chlorine (Cl) | Low | High | Weaker |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape of a molecule and for studying its intermolecular interactions in a dynamic environment. For a molecule like this compound, molecular dynamics could be used to simulate its behavior in different solvents or in the solid state.

These simulations can provide insights into:

Intermolecular Interactions: Molecular dynamics can simulate the formation and breaking of non-covalent interactions, including halogen bonds and π-stacking, over time. This can help to understand the stability of dimers or larger aggregates in solution or the dynamics of crystal packing.

Solvation Effects: Simulations can model the arrangement of solvent molecules around the solute, providing a detailed picture of the solvation shell and its influence on the molecule's properties and reactivity.

While detailed studies specifically on this compound using these methods are not prevalent in the initial search, the principles are widely applied in computational chemistry to understand the behavior of related halogenated organic molecules.

Future Research Directions and Emerging Trends

Exploration of Novel and Greener Synthetic Pathways

Current synthetic strategies often involve multi-step sequences that may have limitations in terms of yield and scalability. ijssst.infoheteroletters.org Future research could explore:

Continuous Flow Chemistry: The use of microreactors and continuous flow systems can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scale-up compared to traditional batch processes.

Catalytic C-H Activation/Halogenation: Direct and selective halogenation of pyridine (B92270) scaffolds using advanced catalytic systems could provide more direct routes to 2,5-Dibromo-3-iodopyridine, bypassing the need for pre-functionalized starting materials.

Alternative Halogenating Agents: Investigation into less hazardous and more selective brominating and iodinating agents will be crucial for developing greener synthetic protocols. ijssst.info This includes moving away from liquid bromine and exploring reagents like N-bromosuccinimide (NBS) under optimized, catalytic conditions. ijssst.inforesearchgate.net

A comparative look at existing and potential greener methodologies highlights the drive towards more sustainable chemical production.

| Feature | Conventional Methods | Emerging Greener Approaches |

| Reagents | Often use hazardous materials like liquid bromine. ijssst.info | Focus on safer alternatives like NBS and catalytic systems. ijssst.inforesearchgate.net |

| Solvents | May employ chlorinated or other hazardous solvents. | Shift towards greener solvents or solvent-free conditions. nih.gov |

| Process | Typically batch processes with potential for side reactions. ijssst.infoheteroletters.org | Utilization of continuous flow chemistry for better control and safety. |

| Efficiency | Can suffer from lower yields and complex purification. heteroletters.org | Aims for higher atom economy and simplified work-up procedures. nih.gov |

Expanded Scope of Reactivity in Complex Organic Synthesis

The differential reactivity of the C-Br and C-I bonds in this compound is a key feature that allows for selective, sequential functionalization. The carbon-iodine bond is generally more reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a diverse range of substituents at the 3-position. ambeed.com The less reactive carbon-bromine bonds can then be targeted in subsequent transformations.

Future research is expected to further exploit this differential reactivity:

Tandem and Domino Reactions: Designing one-pot reactions where multiple bonds are formed in a cascade sequence will enhance synthetic efficiency.

Novel Coupling Methodologies: The development of new palladium, nickel, or copper-based catalytic systems could unlock new types of transformations and expand the range of compatible functional groups. nih.gov For instance, recent advancements in nickel-catalyzed reactions have shown promise for the polymerization of related brominated thiophenes. nih.gov

Halogen Dance Reactions: Investigating catalytic "halogen dance" reactions could provide pathways to isomerically pure, highly substituted pyridines that are otherwise difficult to access. kobe-u.ac.jp

The table below summarizes the reactivity of the halogen substituents in common cross-coupling reactions.

| Coupling Reaction | Relative Reactivity of C-X Bond | Typical Application |

| Suzuki Coupling | C-I > C-Br | Formation of C-C bonds with boronic acids. |

| Sonogashira Coupling | C-I > C-Br | Formation of C-C bonds with terminal alkynes. |

| Stille Coupling | C-I > C-Br | Formation of C-C bonds with organostannanes. |

| Buchwald-Hartwig Amination | C-I > C-Br | Formation of C-N bonds with amines. |

Development of Chiral this compound Derivatives

The introduction of chirality into pyridine scaffolds is of great importance in medicinal chemistry and materials science. Future research could focus on the synthesis of enantiomerically pure derivatives of this compound. This could be achieved through:

Asymmetric Catalysis: Developing catalytic methods for the enantioselective functionalization of the pyridine ring.

Chiral Auxiliaries: Employing chiral auxiliaries to direct stereoselective transformations.

Resolution of Racemates: Synthesizing racemic mixtures of chiral derivatives and separating the enantiomers using techniques like chiral high-performance liquid chromatography (HPLC). The synthesis of chiral polyhalogenated 4,4'-bipyridines from prochiral precursors has demonstrated the feasibility of creating and separating atropisomeric structures. nih.gov

The development of chiral pyridyl amino acids from serine and bromopyridines illustrates a successful strategy for creating chiral building blocks. A similar approach could be adapted for this compound to generate novel chiral ligands and synthons.

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and structural features of halogenated pyridines make them attractive candidates for incorporation into advanced materials. The presence of multiple halogen atoms in this compound allows for the formation of halogen bonds, which are non-covalent interactions that can be used to direct the self-assembly of molecules into well-defined supramolecular structures. mdpi.comacs.org

Future applications in this area could include:

Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The defined regiochemistry of the molecule can lead to polymers with high regioregularity, which is crucial for efficient charge transport. nih.gov

Metal-Organic Frameworks (MOFs): Serving as a ligand for the construction of porous MOFs with potential applications in gas storage, separation, and catalysis.

Supramolecular Chemistry: Designing and synthesizing complex, self-assembled architectures based on halogen bonding and other non-covalent interactions. Studies on similar polyhalogenated aromatic compounds have shown that the interplay of different intermolecular forces can lead to the formation of diverse supramolecular networks. acs.orgresearchgate.net

Application in Chemical Biology and Advanced Pharmaceutical Research

Halogenated pyridines are prevalent scaffolds in many biologically active compounds and pharmaceuticals. chempanda.com The bromine and iodine atoms in this compound can serve as handles for further chemical modification and can also participate in halogen bonding with biological macromolecules, potentially enhancing binding affinity and selectivity. acs.org

Emerging research directions in this field include:

Scaffold for Drug Discovery: Utilizing this compound as a starting point for the synthesis of libraries of complex molecules for high-throughput screening against various biological targets. It has been identified as an important intermediate in the synthesis of tyrosine kinase inhibitors, which are used in cancer chemotherapy. ijssst.info

Chemical Probes: Developing derivatives of this compound as chemical probes to study biological processes. The ability to selectively introduce different functionalities allows for the attachment of fluorescent tags or other reporter groups.

Fragment-Based Drug Design: Using the this compound core as a fragment for the design of novel drug candidates. The halogen atoms can be systematically replaced to explore the structure-activity relationship and optimize pharmacological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Dibromo-3-iodopyridine with high purity?

- Methodological Answer : Sequential halogenation is often employed, starting with bromination at the 2- and 5-positions of pyridine, followed by iodination at the 3-position. Protecting groups (e.g., methoxy) may be used to direct regioselectivity. Characterization via / NMR and high-resolution mass spectrometry (HRMS) is critical for verifying purity and structure. Recrystallization in non-polar solvents (e.g., hexane/EtOAc) can improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Multinuclear NMR (e.g., , , and if applicable) identifies substitution patterns. X-ray crystallography (as used for analogous halogenated dihydrofurans ) confirms molecular geometry. Elemental analysis and UV-Vis spectroscopy can validate purity and electronic properties.

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, gradient elution with hexane/EtOAc) is standard. For large-scale synthesis, fractional distillation or recrystallization in dichloromethane/hexane mixtures may enhance yield .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when introducing multiple halogens on the pyridine ring?

- Methodological Answer : Electrophilic substitution patterns are influenced by directing groups. For example, prior bromination at the 2- and 5-positions can deactivate the ring, necessitating harsher iodination conditions (e.g., I/HIO in HSO). Computational modeling (DFT) predicts electronic effects to optimize reaction conditions .

Q. What strategies mitigate competing side reactions during cross-coupling applications of this compound?

- Methodological Answer : Selective activation of the C–I bond (vs. C–Br) in Suzuki-Miyaura couplings requires palladium catalysts (e.g., Pd(PPh)) and mild bases (KCO). Ligand selection (e.g., XPhos) enhances selectivity. Solvent systems (toluene/EtOH) minimize homo-coupling .

Q. How do steric and electronic factors influence the reactivity of this compound in metal-catalyzed reactions?

- Methodological Answer : Steric hindrance at the 3-position (iodine) slows oxidative addition, favoring reactions at the 2- or 5-bromo sites. Electron-withdrawing halogens increase electrophilicity, facilitating nucleophilic aromatic substitution. Kinetic studies using in situ IR or GC-MS track reaction pathways .

Q. How can computational chemistry predict reactivity patterns in this compound for targeted derivatization?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvent effects on reaction barriers. These methods align with data-driven approaches in educational research .

Data Contradiction and Validation

Q. How should conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Cross-validate using complementary techniques: X-ray crystallography for bond lengths/angles, - HSQC NMR for connectivity, and IR for functional groups. Discrepancies in melting points (e.g., mp 112–113°C for similar compounds ) may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) .

Research Design Considerations

Q. What experimental controls are essential for studying the stability of this compound under varying conditions?

- Methodological Answer : Include inert atmosphere (N/Ar) controls to assess moisture/oxygen sensitivity. Accelerated degradation studies (e.g., 40°C/75% RH) monitor stability. HPLC tracks decomposition products, while TGA evaluates thermal stability .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.